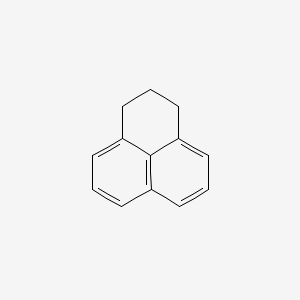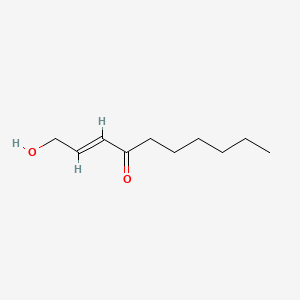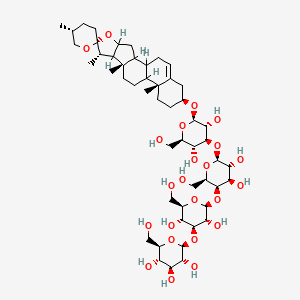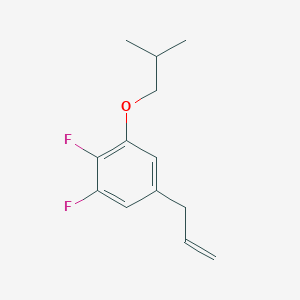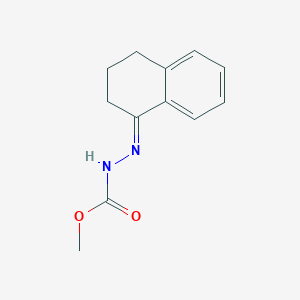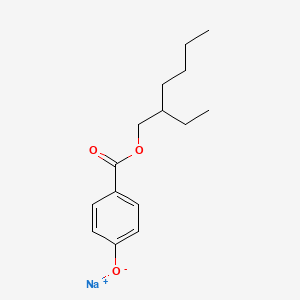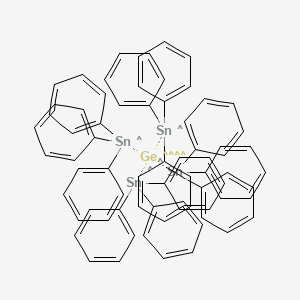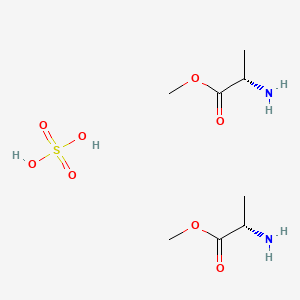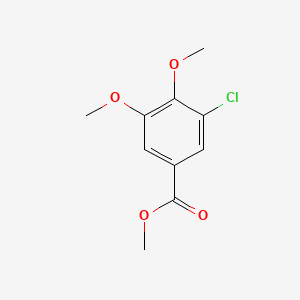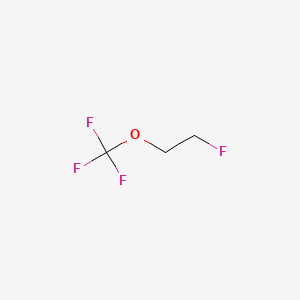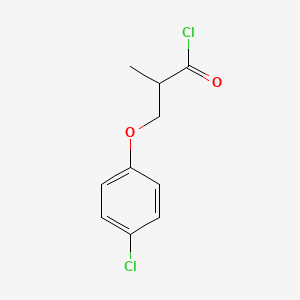
(p-Chlorophenoxy)isobutyroyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(p-Chlorophenoxy)isobutyroyl chloride is an organic compound with the molecular formula C10H10Cl2O2. It is a derivative of isobutyroyl chloride and is characterized by the presence of a p-chlorophenoxy group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(p-Chlorophenoxy)isobutyroyl chloride can be synthesized through the reaction of p-chlorophenol with isobutyroyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient production and high purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(p-Chlorophenoxy)isobutyroyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form p-chlorophenol and isobutyric acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Hydrolysis Conditions: Aqueous acidic or basic conditions
Major Products Formed
Amides and Esters: Formed from substitution reactions
p-Chlorophenol and Isobutyric Acid: Formed from hydrolysis
Alcohols: Formed from reduction reactions
Applications De Recherche Scientifique
(p-Chlorophenoxy)isobutyroyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of (p-Chlorophenoxy)isobutyroyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical and biological applications, where it acts as an acylating agent to modify proteins, enzymes, and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobutyroyl Chloride: Lacks the p-chlorophenoxy group and has different reactivity and applications.
p-Chlorophenol: Contains the p-chlorophenoxy group but lacks the isobutyroyl chloride moiety.
Clofibric Acid: A structurally related compound with similar biological activity but different chemical properties.
Uniqueness
(p-Chlorophenoxy)isobutyroyl chloride is unique due to its combination of the p-chlorophenoxy group and the isobutyroyl chloride moiety, which imparts distinct reactivity and applications. Its ability to act as an acylating agent makes it valuable in various chemical and biological processes.
Propriétés
Numéro CAS |
41267-93-0 |
|---|---|
Formule moléculaire |
C10H10Cl2O2 |
Poids moléculaire |
233.09 g/mol |
Nom IUPAC |
3-(4-chlorophenoxy)-2-methylpropanoyl chloride |
InChI |
InChI=1S/C10H10Cl2O2/c1-7(10(12)13)6-14-9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3 |
Clé InChI |
JTYLHQDHIAWRJI-UHFFFAOYSA-N |
SMILES canonique |
CC(COC1=CC=C(C=C1)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



